![molecular formula C25H25NO2 B12566470 (Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone] CAS No. 328946-01-6](/img/structure/B12566470.png)
(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]: is an organic compound that features a pyridine ring substituted at the 2 and 6 positions with bis(2,4,6-trimethylphenyl)methanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone] typically involves the reaction of pyridine-2,6-dicarboxylic acid with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the trimethylphenyl rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethylphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new ligands for catalysis and coordination chemistry.
Biology: In biological research, it can be used to study the interactions of aromatic compounds with biological macromolecules, such as proteins and nucleic acids.
Industry: In the industrial sector, it can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mécanisme D'action
The mechanism by which (Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone] exerts its effects depends on its specific application. In catalysis, the compound can act as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it may interact with proteins or nucleic acids through π-π stacking interactions or hydrogen bonding, affecting their structure and function.
Comparaison Avec Des Composés Similaires
- (Pyridine-2,6-diyl)bis[(phenyl)methanone]
- (Pyridine-2,6-diyl)bis[(4-methylphenyl)methanone]
- (Pyridine-2,6-diyl)bis[(2,4-dimethylphenyl)methanone]
Uniqueness: Compared to its analogs, (Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone] features additional methyl groups on the phenyl rings, which can influence its steric and electronic properties. These modifications can enhance its solubility, stability, and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
328946-01-6 |
|---|---|
Formule moléculaire |
C25H25NO2 |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
[6-(2,4,6-trimethylbenzoyl)pyridin-2-yl]-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C25H25NO2/c1-14-10-16(3)22(17(4)11-14)24(27)20-8-7-9-21(26-20)25(28)23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3 |
Clé InChI |
GBYRVTGKNCCGPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)C2=NC(=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
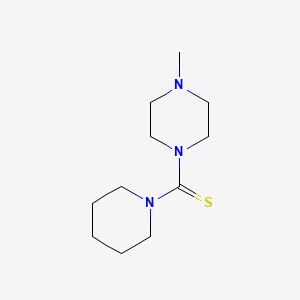

![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
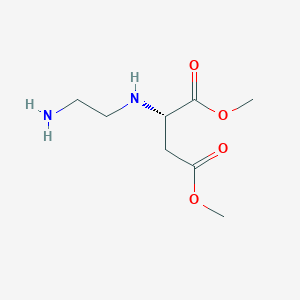
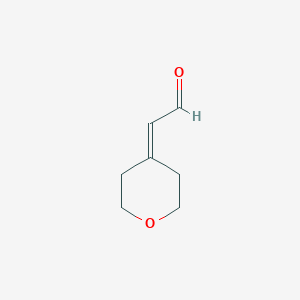
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)](/img/structure/B12566416.png)

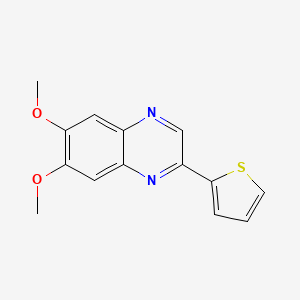

![6-(Furan-2-yl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566444.png)
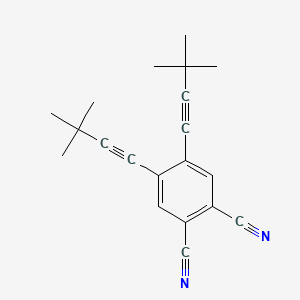
![2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester](/img/structure/B12566452.png)
